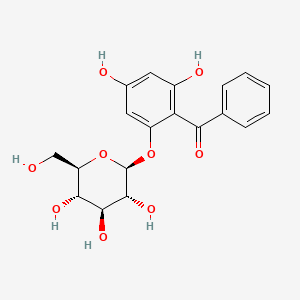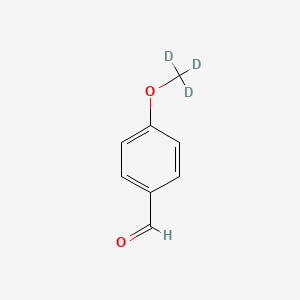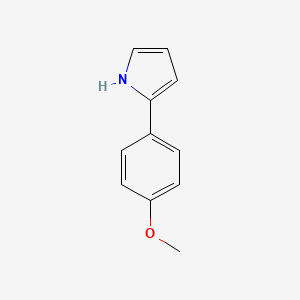
5-Nitro BAPTA, free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cell impermeant form of BAPTA that has low affinity for Calcium and it has been used to buffer calcium in cells and it can also be used to make the AM, version as cell permeant Indicators. etc
Applications De Recherche Scientifique
Calcium Dissociation Constants
5-Nitro BAPTA, among other BAPTA-type buffers, has been studied for its calcium dissociation constants. These constants are critical in various biochemical and physiological studies, particularly in understanding calcium signaling and homeostasis in cells. 5-Nitro BAPTA, along with other derivatives, exhibits a range of dissociation constants, making it useful in different experimental settings (Pethig et al., 1989).
Intracellular Calcium Measurement
The application of 5-Nitro BAPTA has been explored in measuring intracellular calcium concentrations, which is a critical parameter in understanding cell physiology and signaling pathways. This is particularly relevant in studies using fluorine-19 nuclear magnetic resonance spectroscopy (Song et al., 1995).
Analytical Biochemistry and Diagnostics
5-Nitro BAPTA has been used in developing new methods for measuring plasma calcium. Its use in diagnostic assays demonstrates its potential in clinical biochemistry and laboratory diagnostics (Bourguignon et al., 2014).
Cell Biology and Plant Physiology
Research involving 5-Nitro BAPTA has shed light on its effects on cell plate formation in plant cells. This suggests its utility in understanding cellular processes like cytokinesis and the role of calcium gradients in these processes (Jürgens et al., 1994).
Chemical Exchange Saturation Transfer (CEST) Imaging
5-Nitro BAPTA has been used in studies involving CEST imaging for detecting metal ions, including calcium. This application is significant in noninvasively studying biological processes involving metal ions in deep tissue (Bar‐Shir et al., 2013).
Environmental and Water Treatment Research
In environmental research, derivatives of BAPTA, including 5-Nitro BAPTA, have been studied for their interactions with free nitrous acid (FNA) and their potential applications in wastewater management and treatment processes (Li et al., 2019).
Propriétés
Numéro CAS |
124251-83-8 |
|---|---|
Nom du produit |
5-Nitro BAPTA, free acid |
Formule moléculaire |
C22H23N3O12 |
Poids moléculaire |
521.43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)





